molecular formula C7H8N2O5 B15215674 1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid CAS No. 31822-29-4

1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid

Cat. No.: B15215674
CAS No.: 31822-29-4
M. Wt: 200.15 g/mol
InChI Key: JUYJMQNDFCMXIL-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxyethyl group, and carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrimidine precursor with an appropriate hydroxyethyl derivative under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 1,2,3,6-Tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, while nucleophilic substitution can produce various alkyl or acyl derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
  • 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate

Uniqueness

1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the hydroxyethyl group and carboxylic acid functionality. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the hydroxyethyl group, in particular, enhances its solubility and potential for forming hydrogen bonds, which can influence its interactions with biological targets.

Properties

CAS No.

31822-29-4

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H8N2O5/c10-2-1-9-5(11)3-4(6(12)13)8-7(9)14/h3,10H,1-2H2,(H,8,14)(H,12,13)

InChI Key

JUYJMQNDFCMXIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N(C1=O)CCO)C(=O)O

Origin of Product

United States

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